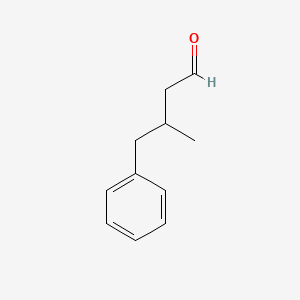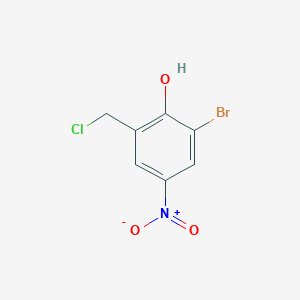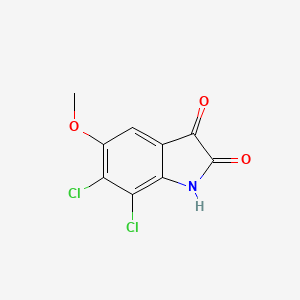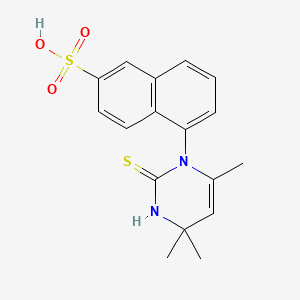![molecular formula C28H34N2O B14722629 1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea CAS No. 5873-91-6](/img/structure/B14722629.png)
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea is an organic compound with the molecular formula C28H34N2O and a molecular weight of 414.582 g/mol . This compound is characterized by its complex structure, which includes tert-butyl, ethyl, and phenylethyl groups attached to a urea backbone. It is known for its high boiling point of 588°C at 760 mmHg and a density of 1.078 g/cm³ .
Méthodes De Préparation
The synthesis of 1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea involves several steps. One common method includes the reaction of benzyl chloride with carbon disulfide to form benzyl dithiocarbonate, which is then reacted with aniline derivatives to form the desired urea compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenation or nitration can introduce new functional groups.
Applications De Recherche Scientifique
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea can be compared with similar compounds such as:
- Phenyl-dithioacetic acid
- Dithiophenylessigsaeure
- 2-phenylthiolacetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of tert-butyl, ethyl, and phenylethyl groups in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
5873-91-6 |
|---|---|
Formule moléculaire |
C28H34N2O |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
1-[(4-tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-6-22-14-18-26(19-15-22)29-27(31)30(21(2)24-10-8-7-9-11-24)20-23-12-16-25(17-13-23)28(3,4)5/h7-19,21H,6,20H2,1-5H3,(H,29,31) |
Clé InChI |
IREPCPMZDNPDNF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


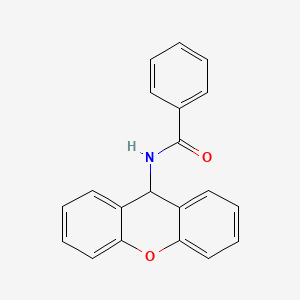
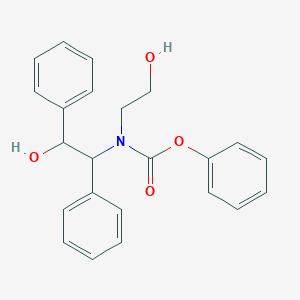

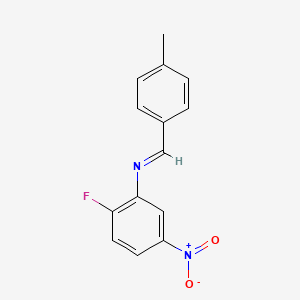
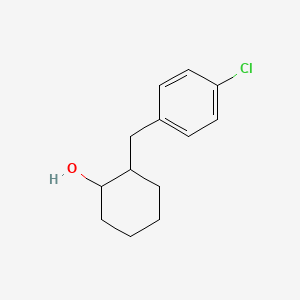
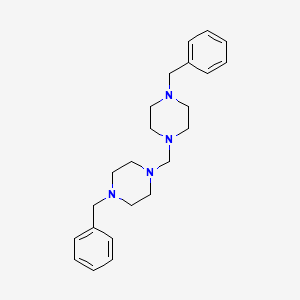
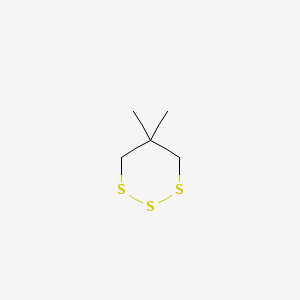
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
